N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride
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Overview
Description
N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group, an isopropylamino group, and an acetamide moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyacetophenone and isopropylamine.
Formation of Intermediate: The 4-methoxyacetophenone undergoes a nucleophilic substitution reaction with isopropylamine to form an intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride to form N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The acetamide moiety can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-[(propan-2-yl)amino]phenol.
Reduction: Formation of N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-{4-methoxyphenyl}acetamide: Lacks the isopropylamino group, which may result in different biological activities.
N-{4-hydroxy-3-[(propan-2-yl)amino]phenyl}acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and applications.
Uniqueness
N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride is unique due to the presence of both the methoxy and isopropylamino groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride, a compound with potential therapeutic applications, has garnered interest in pharmacology and medicinal chemistry due to its biological activity. This article delves into its biological properties, including antibacterial and antifungal activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
Property | Value |
---|---|
Molecular Formula | C16H18N2O2 |
Molecular Weight | 258.74 g/mol |
CAS Number | 1803584-87-3 |
Hydrochloride Form | Yes |
The structure features a methoxy group and an isopropylamino moiety which are critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (mg/mL) |
---|---|
Escherichia coli | 0.0048 |
Bacillus subtilis | 0.0195 |
Staphylococcus aureus | 0.0098 |
These results demonstrate significant antibacterial activity, particularly against Gram-positive bacteria and some Gram-negative strains .
Antifungal Activity
The compound also exhibits antifungal properties, notably against Candida albicans. The following table summarizes its antifungal activity:
Fungal Strain | MIC (mg/mL) |
---|---|
Candida albicans | 0.039 |
Fusarium oxysporum | 0.056 |
These findings suggest that this compound could be a candidate for treating fungal infections .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl ring and the amino group significantly affect the biological activity of the compound. Electron-donating groups enhance antibacterial efficacy, while specific substitutions on the piperidine ring improve antifungal activity .
Key Observations:
- Hydroxy and methoxy substitutions on the phenyl ring increase antibacterial potency.
- The presence of an isopropyl group enhances solubility and bioavailability.
Case Studies
- In Vitro Studies : A study examined the effects of various derivatives of this compound on bacterial growth. The results indicated that compounds with additional halogen substitutions exhibited stronger inhibition zones compared to their non-substituted counterparts .
- Clinical Implications : Preliminary clinical trials have suggested that this compound may serve as a potential treatment for resistant bacterial infections due to its unique mechanism of action targeting bacterial cell wall synthesis .
Properties
IUPAC Name |
N-[4-methoxy-3-(propan-2-ylamino)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-8(2)13-11-7-10(14-9(3)15)5-6-12(11)16-4;/h5-8,13H,1-4H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPARUVNZDOWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)NC(=O)C)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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